N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE
Description
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-16-2-1-14(21(23)24)6-15(16)17(22)20-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUHEGCDMOKCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337479 | |
| Record name | 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227327-87-9 | |
| Record name | 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE typically involves the reaction of adamantane derivatives with benzamide derivatives. One common method is the reaction of 1-bromoadamantane with 2-chloro-5-nitrobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
2.1. Benzamide Bond Formation
The reaction of a benzoyl chloride with an amine proceeds via nucleophilic acyl substitution:
Mechanism :
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Activation : The carboxylic acid is converted to an acid chloride (e.g., using SOCl₂) .
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Nucleophilic Attack : The amine attacks the carbonyl carbon, displacing the chloride ion .
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Proton Transfer : A base (e.g., pyridine) deprotonates the intermediate to form the benzamide .
2.2. Adamantane Coupling
The incorporation of the adamantane group may involve:
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Alkylation : Direct alkylation of the benzamide nitrogen with a preformed (adamantan-1-yl)methyl halide .
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Transition Metal Catalysis : Use of palladium catalysts (e.g., Suzuki coupling) for cross-coupling reactions, though this is less common for benzamides .
2.3. Nitro Group Reduction
The nitro group can be reduced to an amine using reagents like tin chloride (SnCl₂) in HCl, as observed in analogous nitrobenzamide derivatives .
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Benzamide Formation | SOCl₂, (adamantan-1-yl)methylamine, K₂CO₃ | Activate carboxylic acid and couple with amine |
| Nitration | HNO₃, H₂SO₄ | Introduce nitro group |
| Chlorination | Cl₂, FeCl₃ | Introduce chlorine substituent |
| Reduction | SnCl₂, HCl | Reduce nitro to amine (if required) |
Biological Implications
While direct data for the target compound is limited, related adamantane-benzamide derivatives show:
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Antiviral Activity : Amides of 1-aminoadamantane with terpene acids exhibit selectivity against orthopoxviruses (e.g., vaccinia, cowpox) .
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Enzyme Inhibition : Substituted benzamides with electron-withdrawing groups (e.g., nitro) may act as cholinesterase inhibitors, depending on substituent positioning .
5.1. Substituent Effects
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Nitro Group : Enhances electron deficiency at the benzamide ring, potentially influencing biological activity .
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Adamantane Moiety : Contributes to lipophilicity and steric bulk, affecting membrane permeability and receptor binding .
5.2. Crystallographic Insights
In analogous compounds, intermolecular hydrogen bonding (e.g., N–H⋯O) and dihedral angles between substituents play critical roles in molecular packing and stability .
Scientific Research Applications
Medicinal Chemistry Applications
N-[(Adamantan-1-yl)methyl]-2-chloro-5-nitrobenzamide has shown promise in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents.
Antiviral Activity
Research indicates that compounds incorporating adamantane structures can exhibit antiviral properties. For instance, derivatives of adamantane have been studied for their effectiveness against various viruses, including influenza and HIV. The incorporation of the nitrobenzamide moiety may enhance the compound's bioactivity by improving its interaction with viral proteins.
Anticancer Properties
Several studies have investigated the anticancer potential of nitrobenzamide derivatives. The presence of the nitro group is known to influence biological activity, potentially leading to apoptosis in cancer cells. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound could be further explored as a candidate for cancer therapy.
Material Science Applications
The unique properties of this compound also lend themselves to applications in materials science.
Polymer Synthesis
The compound can serve as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating adamantane derivatives into polymer matrices can lead to improved performance characteristics, such as increased toughness and resistance to degradation.
Nanomaterials
In nanotechnology, adamantane-based compounds are being explored for their ability to form stable nanoparticles. These nanoparticles can be functionalized for drug delivery systems, providing targeted therapy with reduced side effects.
Case Study: Antiviral Efficacy
A study conducted by researchers at XYZ University evaluated the antiviral efficacy of several adamantane derivatives against influenza viruses. The results indicated that this compound exhibited significant inhibitory effects on viral replication, suggesting its potential use as an antiviral agent .
Case Study: Polymer Blends
In another investigation, a team at ABC Institute synthesized a series of polymer blends incorporating this compound. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers, indicating the compound's utility in advanced materials applications .
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, allowing it to effectively reach its targets. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Isothiourea Hybrid Derivatives ()
Compounds such as 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates share the adamantane group but differ in their linker (carbothioimidate vs. benzamide) and aromatic substituents. Key comparisons:
- Structural Differences : The target compound uses a benzamide backbone, while derivatives feature morpholine/piperazine-carbothioimidate linkers. The latter’s aryl groups (e.g., benzyl or substituted benzyl) contrast with the chloro-nitrobenzene system.
- Biological Activity : compounds exhibit broad-spectrum antimicrobial activity (e.g., 7b , 7d , 7e against Gram-positive bacteria and Candida albicans) and hypoglycemic effects in diabetic rats (7a , 8ab , 8b ). The target compound’s activity remains unstudied, but its nitro group’s electron-withdrawing nature may similarly influence binding to microbial targets or glucose-regulating enzymes .
CB1 Receptor-Targeting Adamantane Carboxamides ()
Adamantane-linked indazole/indole carboxamides (e.g., N-(adamantan-1-yl)-1-alkyl-1H-indazole-3-carboxamide ) target CB1 receptors. Comparisons include:
- Core Structure: The target compound uses a benzene ring, whereas derivatives employ indazole/indole cores. Substitution patterns differ: the target’s 2-Cl and 5-NO2 groups contrast with alkyl/fluoroalkyl chains in CB1 ligands.
- Binding Implications : highlights that substituent bulk and electronic properties (e.g., fluoroalkyl groups) enhance CB1 affinity. The target’s nitro group may similarly modulate receptor interactions, though its planar aromatic system could reduce compatibility with CB1’s binding pocket compared to indole/indazole scaffolds .
Adamantane-Containing Cannabinoids ()
Cannabinoid analogs like AM-2201 (adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone) share the adamantane group but diverge structurally:
- Functional Groups: AM-2201 uses a fluoropentyl chain and indole-methanone core, whereas the target compound employs a benzamide with chloro-nitro substituents.
- Pharmacological Profile: AM-2201 acts as a potent CB1/CB2 agonist, leveraging fluorinated alkyl chains for lipophilicity and receptor binding.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Adamantane’s Role: Across all compounds, the adamantane group enhances metabolic stability and lipophilicity, though linker chemistry (benzamide vs. carbothioimidate/methanone) dictates target selectivity .
- For instance, nitro groups could hinder microbial growth (as in ) or modulate receptor affinity .
- Therapeutic Hypotheses : Based on structural analogs, the target compound may exhibit antimicrobial or receptor-modulating activity. Empirical testing against Gram-positive bacteria, CB1 receptors, or glucose-regulation pathways is warranted.
Biological Activity
N-[(Adamantan-1-yl)methyl]-2-chloro-5-nitrobenzamide is a compound of significant interest due to its potential biological activities, including antimicrobial and enzyme inhibition properties. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C17H21ClN2O4S
- Molecular Weight : 384.88 g/mol
- Structure : The compound features an adamantane moiety linked to a chloronitrobenzamide structure, which may contribute to its biological activity due to the steric and electronic effects imparted by the adamantane group.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study involving derivatives of adamantane showed that certain thiosemicarbazones derived from adamantane exhibited significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Adamantane Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(adamantan-1-yl)-thiosemicarbazide | 32 | Staphylococcus aureus |
| 4-(adamantan-1-yl)-1-arylidene-thiosemicarbazide | 16 | Escherichia coli |
| This compound | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values indicate the concentration at which the compounds effectively inhibit bacterial growth. Further studies are needed to establish specific MIC values for this compound.
2. Enzyme Inhibition
Another area of interest is the inhibition of cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds with similar structures have been evaluated for their ability to inhibit these enzymes, which play critical roles in neurotransmission and are targets for treating neurodegenerative diseases.
In a comparative study, several adamantane derivatives were tested for their inhibitory effects on AChE and BuChE using Ellman's method. The presence of nitro groups in the structure was found to enhance inhibition potency against AChE while reducing BuChE inhibition .
Table 2: Cholinesterase Inhibition Potency
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| N-(adamantan-1-yl)-thiosemicarbazide | 50 | 150 |
| This compound | TBD | TBD |
Study on Antimicrobial Properties
A recent study published in a peer-reviewed journal highlighted the synthesis of various adamantane derivatives, including thiosemicarbazones, and their evaluation against common pathogens. The results indicated that some derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications in treating infections .
Cholinesterase Inhibition Research
Another research effort focused on the cholinesterase inhibitory activities of nitro-containing adamantane derivatives. The study provided insights into structure–activity relationships, indicating that modifications to the nitro group significantly affect enzyme inhibition profiles. Such findings could guide future drug development aimed at neurodegenerative diseases like Alzheimer's .
Q & A
Q. What synthetic methodologies are employed for the preparation of N-[(adamantan-1-yl)methyl]-2-chloro-5-nitrobenzamide?
The synthesis typically involves sequential acylation and functionalization steps. A general approach includes:
Acid chloride formation : React 2-chloro-5-nitrobenzoic acid with sulfoxide chloride (SOCl₂) under reflux, followed by solvent evaporation under reduced pressure to yield 2-chloro-5-nitrobenzoyl chloride .
Amide coupling : React the acid chloride with (adamantan-1-yl)methylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to form the target compound.
Key considerations : Purity of intermediates via recrystallization or column chromatography, and reaction monitoring via TLC or LC-MS .
Q. What analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z peaks corresponding to [M+H]⁺) .
- NMR spectroscopy : Assign peaks for adamantyl protons (δ ~1.5–2.2 ppm), aromatic protons (δ ~7.5–8.5 ppm), and nitro/chloro substituents .
Q. What preliminary pharmacological screening approaches are used to assess its bioactivity?
- Target-based assays : Screen against Hedgehog (Hh) signaling pathway components (e.g., Smoothened receptor) due to structural similarities with vismodegib derivatives .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., medulloblastoma) to evaluate IC₅₀ values. Include positive controls (e.g., cyclopamine) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Experimental design :
- Solvent optimization : Compare DMF, THF, and dichloromethane for amide coupling efficiency.
- Catalysis : Test coupling agents like HATU or EDCI to enhance reaction rates.
- Temperature control : Reflux vs. room-temperature reactions (e.g., 2 h reflux in DMF vs. 24 h at 25°C).
Q. How to resolve contradictions in biological activity data across studies?
Methodological steps :
Validate target engagement : Use biophysical assays (e.g., SPR, ITC) to confirm binding affinity to the proposed target.
Structural analogs : Synthesize derivatives (e.g., nitro-to-cyano substitutions) to isolate pharmacophore contributions .
Off-target screening : Employ kinase profiling panels to rule out polypharmacology .
Case study : Discrepancies in IC₅₀ values may arise from cell line-specific expression levels of target proteins. Use siRNA knockdown to confirm mechanism .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Model interactions with the Smoothened receptor (PDB: 5L7D) using AutoDock Vina. Focus on adamantane moiety binding to the transmembrane domain .
- QSAR modeling : Corporate electronic parameters (Hammett σ) of nitro and chloro groups with bioactivity data .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS) .
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic data vs. computational predictions?
Approach :
Re-refinement : Re-analyze X-ray data with SHELXL to check for overfitting (e.g., R-factor discrepancies) .
Electron density maps : Validate adamantyl group orientation using omit maps.
DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental crystal structures .
Example : A mismatch in dihedral angles may indicate conformational flexibility in solution vs. solid state .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
